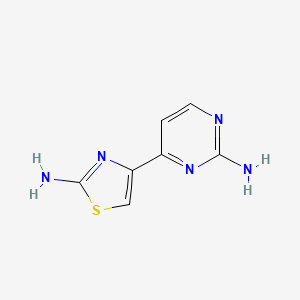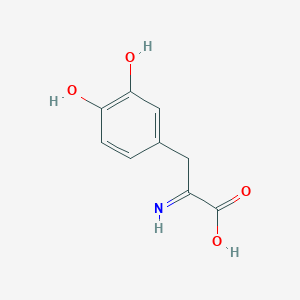![molecular formula C19H14FNO4S B10757017 3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid](/img/structure/B10757017.png)
3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The compound has a molecular formula of C19H14FNO4S and a molecular weight of 371.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which is achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Anilide Group: The anilide group is formed by reacting the biphenyl intermediate with an appropriate amine under amide bond-forming conditions.
Thiophene Carboxylic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl and thiophene derivatives.
Aplicaciones Científicas De Investigación
3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mecanismo De Acción
The compound exerts its effects primarily through inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis. By inhibiting this enzyme, the compound can exert immunosuppressant and antiproliferative effects, making it a potential candidate for the treatment of hyperproliferative and inflammatory diseases .
Comparación Con Compuestos Similares
Similar Compounds
3-{[(3-Fluoro-4-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a different position of the methoxy group.
3-{[(3-Chloro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the fluoro and methoxy groups in 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid contributes to its specific binding affinity and inhibitory activity towards dihydroorotate dehydrogenase, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C19H14FNO4S |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H14FNO4S/c1-25-13-4-2-3-11(9-13)12-5-6-16(15(20)10-12)21-18(22)14-7-8-26-17(14)19(23)24/h2-10H,1H3,(H,21,22)(H,23,24) |
Clave InChI |
GIUMGVUBDBDTDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(SC=C3)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,6R,6AS)-6-((S)-((S)-Cyclohex-2-enyl)(hydroxy)methyl)-6A-methyl-4-oxo-hexahydro-2H-furo[3,2-C]pyrrole-6-carbaldehyde](/img/structure/B10756934.png)
![5-(2-Fluorophenyl)-N-(Pyridin-4-Ylmethyl)pyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10756937.png)
![Methyl 4-Bromo-N-[8-(Hydroxyamino)-8-Oxooctanoyl]-L-Phenylalaninate](/img/structure/B10756938.png)
![6-Amino-2-[(1-Naphthylmethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756939.png)
![(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-naphthalen-2-yl-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol](/img/structure/B10756945.png)
![(1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate](/img/structure/B10756948.png)

phosphoryl-2-Benzylpropanoyl}-L-Phenylalanine](/img/structure/B10756967.png)
![2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10756974.png)
![(3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(4-methylphenyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol](/img/structure/B10756979.png)
![2-({[2,3,5,6-Tetrafluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)cyclopenta-1,3-Diene-1-Carboxylic Acid](/img/structure/B10756987.png)

![1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-YL)-1H-indole-2-carboxamide](/img/structure/B10757001.png)
![3-({[3,5-Difluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)thiophene-2-Carboxylic Acid](/img/structure/B10757013.png)
